YF135

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

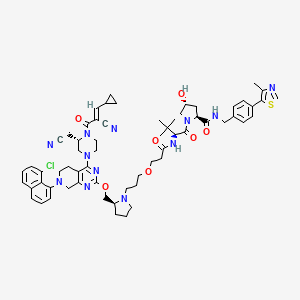

Molecular Formula |

C63H75ClN12O7S |

|---|---|

Molecular Weight |

1179.9 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C63H75ClN12O7S/c1-40-56(84-39-68-40)44-18-16-42(17-19-44)34-67-59(79)53-32-48(77)36-76(53)61(81)57(63(2,3)4)70-54(78)22-30-82-29-8-25-72-24-7-11-47(72)38-83-62-69-51-37-73(52-13-6-10-43-9-5-12-50(64)55(43)52)26-21-49(51)58(71-62)74-27-28-75(46(35-74)20-23-65)60(80)45(33-66)31-41-14-15-41/h5-6,9-10,12-13,16-19,31,39,41,46-48,53,57,77H,7-8,11,14-15,20-22,24-30,32,34-38H2,1-4H3,(H,67,79)(H,70,78)/b45-31+/t46-,47-,48+,53-,57+/m0/s1 |

InChI Key |

VJEBOMJUVXOGQI-ZAONMBGGSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)/C(=C/C1CC1)/C#N)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=CC1CC1)C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

YF135: A Technical Guide to the Mechanism of Reversible-Covalent Degradation of KRAS G12C

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer.[1][2] While covalent inhibitors targeting the mutant cysteine-12 have shown promise, alternative therapeutic strategies are being explored to overcome potential resistance.[3] Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) offers a distinct and powerful modality.[4]

This document details the mechanism of action of YF135, a first-in-class reversible-covalent PROTAC designed to selectively induce the degradation of the KRAS G12C oncoprotein.[1][3] this compound hijacks the ubiquitin-proteasome system to eliminate KRAS G12C, leading to the suppression of downstream oncogenic signaling and inhibition of cancer cell proliferation.[1][5] We present its core mechanism, quantitative cellular activity, impact on signaling pathways, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Ternary Complex-Mediated Degradation

This compound is a heterobifunctional molecule designed to simultaneously engage the KRAS G12C protein and an E3 ubiquitin ligase.[6] It is composed of three key components:

-

A KRAS G12C Ligand (6d): A cyanacrylamide-based warhead derived from the MRTX849 scaffold that forms a reversible-covalent bond with the Cys12 residue of KRAS G12C.[1][5]

-

An E3 Ligase Ligand: A moiety that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

-

A Linker: An ethylenedioxy linker that tethers the two ligands.[1]

The mechanism proceeds via the following steps:

-

Ternary Complex Formation: this compound facilitates the formation of a ternary complex, bringing KRAS G12C into close proximity with the VHL E3 ligase.[1][5]

-

Ubiquitination: Within this complex, the VHL ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRAS G12C protein.

-

Proteasomal Recognition & Degradation: The poly-ubiquitinated KRAS G12C is recognized by the 26S proteasome, which unfolds and proteolytically degrades the target protein.[1] this compound is then released and can engage in further catalytic cycles of degradation.

Impact on Downstream Signaling

KRAS is a central node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][7] In its active, GTP-bound state, KRAS G12C activates downstream effectors like RAF, MEK, and ERK, promoting cell proliferation and survival.[1] By degrading KRAS G12C, this compound effectively shuts down this oncogenic cascade. This is experimentally observed as a significant, dose-dependent reduction in the levels of phosphorylated ERK (p-ERK), a key biomarker of MAPK pathway activity, while total ERK levels remain unaffected.[1][5]

Quantitative Data Summary

The activity of this compound has been quantified in human lung cancer cell lines harboring the KRAS G12C mutation (H358, H23) and a KRAS G12S mutation as a negative control (A549).[1]

Table 1: Cellular Degradation Activity (24h treatment)

| Cell Line | Target Protein | DC₅₀ (µM) |

| H358 | KRAS G12C | 3.61[1][5] |

| H23 | KRAS G12C | 4.53[1][5] |

| H358 | Phospho-ERK | 1.68[1][5] |

| H23 | Phospho-ERK | 1.44[1][5] |

| DC₅₀: Concentration required for 50% of maximal degradation. |

Table 2: Anti-proliferative Activity

| Cell Line | Genotype | IC₅₀ (nM) |

| H358 | KRAS G12C | 153.9[1][5] |

| H23 | KRAS G12C | 243.9[1][5] |

| A549 | KRAS G12S | No obvious inhibition[1] |

| IC₅₀: Concentration required for 50% inhibition of cell proliferation. |

Key Experimental Protocols & Workflows

The mechanism of this compound was elucidated through several key experiments.[1] The following sections describe the generalized protocols for these assays.

Protein Degradation Assessment by Western Blot

This assay is used to quantify the levels of specific proteins (e.g., KRAS G12C, p-ERK, total ERK) in cells following treatment with this compound.

Methodology:

-

Cell Culture & Treatment: KRAS G12C mutant cells (H358, H23) are seeded and allowed to adhere. Cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[1][5]

-

Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for KRAS G12C, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software. Target protein levels are normalized to the loading control.

Mechanism Verification Experiments

To confirm that degradation occurs via the canonical PROTAC mechanism, several control experiments are performed.[1]

-

Proteasome Inhibition: Cells are co-treated with this compound and a proteasome inhibitor (e.g., MG-132). A "rescue" of KRAS G12C levels (i.e., a failure to degrade) indicates the process is proteasome-dependent.[1]

-

E3 Ligase Competition: Cells are co-treated with this compound and an excess of a free VHL ligand (e.g., VH-032). The free ligand competes with this compound for VHL binding, preventing ternary complex formation and rescuing KRAS G12C from degradation.[1]

-

Target Competition: Similarly, co-treatment with an excess of the KRAS G12C-binding warhead (6d) prevents this compound from binding its target, also resulting in a rescue of protein levels.[1]

References

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to YF135 PROTAC: A Reversible-Covalent KRAS G12C Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF135 is a pioneering, reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the oncogenic KRAS G12C mutant protein. By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of KRAS G12C, leading to the suppression of downstream signaling pathways, such as the MAPK pathway, and inhibiting the proliferation of cancer cells harboring this specific mutation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key biological data of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a heterobifunctional molecule composed of three key components: a ligand that reversibly and covalently binds to the KRAS G12C protein, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2][3] The design is based on the scaffold of the KRAS G12C inhibitor MRTX849.[1][4]

| Property | Value |

| Molecular Formula | C₆₃H₇₅ClN₁₂O₇S |

| Molecular Weight | 1179.86 g/mol |

| CAS Number | 2913177-53-2 |

Chemical Structure of this compound

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the degradation of KRAS G12C.[1][3] This process involves the formation of a ternary complex between this compound, the KRAS G12C protein, and the VHL E3 ubiquitin ligase.[1][4] The proximity induced by this complex allows the E3 ligase to transfer ubiquitin molecules to the KRAS G12C protein, marking it for degradation by the 26S proteasome. A key feature of this compound is its reversible-covalent binding to KRAS G12C, which allows for catalytic activity, where a single molecule of this compound can induce the degradation of multiple KRAS G12C proteins.[1][5]

Figure 1. Mechanism of action of this compound PROTAC.

Quantitative Biological Data

The biological activity of this compound has been characterized in various cancer cell lines harboring the KRAS G12C mutation.

Table 1: In Vitro Cell Proliferation Inhibition[1]

| Cell Line | KRAS Mutation | IC₅₀ (nM) |

| H358 | G12C | 153.9 |

| H23 | G12C | 243.9 |

| A549 | G12S | No obvious inhibition |

Table 2: KRAS G12C Degradation Efficacy[1][4]

| Cell Line | DC₅₀ (µM) for KRAS G12C | DC₅₀ (µM) for p-ERK |

| H358 | 3.61 | 1.68 |

| H23 | 4.53 | 1.44 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available materials to construct the KRAS G12C binder, which is then coupled to the VHL ligand via a linker.[1]

Figure 2. Simplified synthetic workflow for this compound.

Detailed Synthetic Steps: A detailed, step-by-step protocol with specific reagent quantities, reaction times, and purification methods would be required for replication and is typically found in the supplementary information of the primary research article. The general strategy involves:

-

Synthesis of the KRAS G12C binder: This involves a series of reactions including oxidation, substitution, deprotection, and condensation steps to build the core structure that binds to KRAS G12C.

-

Coupling with the VHL ligand: The synthesized KRAS G12C binder is then condensed with a pre-synthesized VHL ligand to form the final this compound PROTAC.[1]

Cell Viability Assay (CCK-8)

The anti-proliferative effects of this compound are determined using a Cell Counting Kit-8 (CCK-8) assay.[1]

-

Cell Seeding: Seed H358, H23, and A549 cells in 96-well plates at a density of 1,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the log concentration of this compound.

Western Blotting

Western blotting is used to assess the degradation of KRAS G12C and the phosphorylation of its downstream effector ERK.[1]

-

Cell Lysis: Treat cells with this compound at the indicated concentrations and time points. Lyse the cells in NETN buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against KRAS (Abcam), p-ERK (Cell Signaling Technology), total ERK (Cell Signaling Technology), and β-actin (Sigma-Aldrich).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:1000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL Western Blotting Substrate Kit.

-

Quantification: Quantify the band intensities using ImageJ software and normalize to β-actin.

Washout and Rescue Experiments

These experiments are crucial to confirm the mechanism of action of this compound.

References

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

YF-135: A Technical Guide to a Reversible-Covalent KRAS G12C Degrader Based on the MRTX849 Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YF-135, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the oncogenic KRAS G12C mutant protein. Developed from the scaffold of the well-established KRAS G12C inhibitor MRTX849 (adagrasib), YF-135 represents a promising therapeutic strategy by shifting the paradigm from mere inhibition to active removal of the cancer-driving protein. This document details the design rationale, mechanism of action, and key preclinical data for YF-135, along with the experimental protocols utilized for its characterization.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways that drive tumor proliferation and survival. For decades, KRAS was considered an "undruggable" target. However, the development of covalent inhibitors like MRTX849, which specifically target the mutant cysteine residue, has marked a significant breakthrough in KRAS-targeted therapies.

YF-135 builds upon this success by employing PROTAC technology. It is a heterobifunctional molecule that hijacks the cell's natural protein disposal system. One end of YF-135 binds to the KRAS G12C protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. A key feature of YF-135 is its reversible-covalent binding to KRAS G12C, which allows for catalytic degradation of the target protein.[1][2]

Design and Synthesis of YF-135

The design of YF-135 is a strategic amalgamation of a KRAS G12C binder, a linker, and a VHL E3 ligase ligand. The KRAS G12C targeting moiety is derived from the MRTX849 scaffold, specifically a cyanoacrylamide-based reversible-covalent inhibitor (compound 6d).[2] This warhead covalently binds to the mutant cysteine in the switch-II pocket of KRAS G12C in a reversible manner.[2] The VHL ligand is tethered to this inhibitor via a flexible linker, a critical component for the formation of a stable ternary complex between KRAS G12C, YF-135, and the VHL E3 ligase.[1][2]

Mechanism of Action

YF-135 induces the degradation of KRAS G12C through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex comprising YF-135, the KRAS G12C protein, and the VHL E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of KRAS G12C. The resulting polyubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome, leading to a reduction in the total levels of the oncoprotein.[1][2] This degradation, in turn, attenuates downstream signaling through the MAPK pathway, as evidenced by decreased phosphorylation of ERK.[1][2]

Quantitative Data Summary

The preclinical efficacy of YF-135 has been evaluated in KRAS G12C mutant cancer cell lines. The following tables summarize the key quantitative data.

| Cell Line | IC50 (nM) | Reference |

| H358 | 153.9 | [1] |

| H23 | 243.9 | [1] |

| Table 1: In Vitro Antiproliferative Activity of YF-135. |

| Cell Line | DC50 (µM) | Dmax (%) | Reference |

| H358 | 3.61 | >90% (at 10 µM) | [1] |

| H23 | 4.53 | >90% (at 10 µM) | [1] |

| Table 2: In Vitro KRAS G12C Degradation by YF-135. |

| Cell Line | p-ERK DC50 (µM) | Reference |

| H358 | 1.68 | [1] |

| H23 | 1.44 | [1] |

| Table 3: Inhibition of Downstream Signaling by YF-135. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of YF-135

The synthesis of YF-135 involves a multi-step process. A key intermediate is the KRAS G12C inhibitor, compound 6d, which is synthesized from tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate.[2] This intermediate is then coupled with a VHL ligand tethered to a linker. The detailed synthetic scheme can be found in the work by Yang et al. (2022).[2]

Cell Viability Assay

-

Cell Seeding: Seed KRAS G12C mutant cell lines (e.g., H358, H23) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of YF-135 for a specified duration (e.g., 72 hours).

-

Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the amount of ATP, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for KRAS G12C Degradation and p-ERK Inhibition

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of YF-135 for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against KRAS G12C, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the KRAS G12C and p-ERK levels to the loading control and total ERK, respectively.

Signaling Pathway Context

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. By inducing the degradation of KRAS G12C, YF-135 effectively abrogates these oncogenic signals.

Conclusion

YF-135 represents a significant advancement in the development of KRAS G12C-targeted therapies. By leveraging the PROTAC technology on the well-validated MRTX849 scaffold, YF-135 demonstrates efficient and sustained degradation of the KRAS G12C oncoprotein, leading to the inhibition of downstream signaling and cancer cell proliferation. Its reversible-covalent binding mechanism offers the potential for catalytic activity and improved therapeutic efficacy. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of YF-135 in the treatment of KRAS G12C-driven cancers.

References

The Reversible-Covalent Inhibition Mechanism of YF135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF135 is a pioneering reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the oncogenic KRASG12C protein. This document provides an in-depth technical overview of the inhibition mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways. This compound operates by forming a reversible covalent bond with the mutant cysteine residue of KRASG12C and concurrently recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of KRASG12C, offering a promising therapeutic strategy for cancers harboring this specific mutation. While cellular efficacy has been demonstrated, precise kinetic and structural data for the ternary complex remain areas for further investigation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, where glycine is substituted by cysteine at codon 12, has been a challenging target for therapeutic intervention. This compound emerges as a novel therapeutic agent, employing a PROTAC strategy to not just inhibit, but eliminate the KRASG12C protein. Unlike irreversible covalent inhibitors, this compound utilizes a cyanacrylamide "warhead" to form a reversible covalent bond with the thiol group of the mutant cysteine in KRASG12C. This reversibility potentially offers advantages in terms of safety and off-target effects. As a heterobifunctional molecule, this compound also incorporates a ligand for the VHL E3 ubiquitin ligase, effectively hijacking the cellular ubiquitin-proteasome system to tag KRASG12C for degradation.

Core Mechanism of Action

The mechanism of this compound can be dissected into a series of coordinated steps:

-

Initial Binding and Reversible Covalent Adduct Formation: this compound first engages with the KRASG12C protein. The cyanacrylamide moiety of this compound acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine at position 12 of the mutant KRAS protein. This results in the formation of a covalent adduct. The presence of the electron-withdrawing cyano group on the acrylamide facilitates the reversibility of this Michael addition, allowing the covalent bond to form and break.

-

Recruitment of VHL E3 Ligase: The other end of the this compound molecule presents a ligand that is recognized by and binds to the VHL E3 ubiquitin ligase.

-

Ternary Complex Formation: The simultaneous binding of this compound to both KRASG12C and VHL brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (KRASG12C-YF135-VHL).

-

Ubiquitination of KRASG12C: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRASG12C protein.

-

Proteasomal Degradation: The polyubiquitinated KRASG12C is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades KRASG12C into smaller peptides.

-

Catalytic Cycle: After inducing degradation, this compound is released and can engage another KRASG12C protein and VHL E3 ligase, enabling a catalytic cycle of protein degradation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursor components. It is important to note that specific kinetic parameters such as association rate constants (k_on), dissociation rate constants (k_off), and inhibition constants (K_i) for the reversible-covalent interaction of this compound with KRASG12C and its binding to VHL are not yet publicly available.

Table 1: Cellular Activity of this compound [1][2]

| Parameter | Cell Line | Value (nM) | Description |

| IC50 | H358 (KRASG12C) | 153.9 | Half-maximal inhibitory concentration for cell proliferation. |

| H23 (KRASG12C) | 243.9 | Half-maximal inhibitory concentration for cell proliferation. | |

| DC50 | H358 (KRASG12C) | 3610 | Half-maximal degradation concentration of KRASG12C. |

| H23 (KRASG12C) | 4530 | Half-maximal degradation concentration of KRASG12C. |

Table 2: Binding Affinity of Precursor Components (Illustrative)

Note: The following data is for the parent KRASG12C inhibitor scaffold and a typical VHL ligand, as specific data for the this compound components is not available.

| Component | Target | Parameter | Value | Method |

| MRTX849 (scaffold) | KRASG12C | k_inact/K_i | High | Mass Spectrometry |

| VH-032 (VHL ligand) | VHL | K_d | Low µM | SPR/ITC |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. Below are outlines of the key methodologies employed.

Western Blotting for KRASG12C Degradation

This assay is used to quantify the reduction in KRASG12C protein levels following treatment with this compound.

Materials:

-

KRASG12C mutant cell lines (e.g., H358, H23)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-KRASG12C, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, normalizing KRASG12C levels to the loading control.

Washout Assay to Demonstrate Reversibility

This experiment is designed to confirm the reversible nature of this compound-mediated degradation.

Procedure:

-

Treatment: Treat cells with this compound for a sufficient duration to induce KRASG12C degradation (e.g., 24 hours).

-

Washout: Remove the this compound-containing medium, wash the cells multiple times with fresh, pre-warmed medium to remove any unbound compound.

-

Recovery: Add fresh medium and incubate the cells for various time points (e.g., 8, 12, 16 hours).

-

Analysis: Harvest the cells at each time point and analyze KRASG12C protein levels by Western blotting as described above. A recovery of KRASG12C protein levels over time indicates reversible inhibition.

Competitive Binding Assay

To confirm that this compound functions through the intended mechanism, competition experiments can be performed.

Procedure:

-

Co-treatment: Treat cells with this compound in the presence or absence of an excess of a free VHL ligand (e.g., VH-032) or the KRASG12C binding moiety of this compound.

-

Analysis: After a set incubation period, assess the degradation of KRASG12C by Western blotting.

-

Interpretation: If the degradation of KRASG12C by this compound is prevented by the co-treatment with the free ligands, it confirms that this compound acts by binding to both VHL and KRASG12C.

Visualizations

The following diagrams illustrate the key pathways and experimental logic involved in the action of this compound.

References

The Discovery and Synthesis of YF135: A Reversible-Covalent PROTAC Targeting Oncogenic KRAS G12C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. The advent of targeted protein degradation, specifically through the use of Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. This whitepaper details the discovery, synthesis, and mechanism of action of YF135, a first-in-class, reversible-covalent KRAS G12C PROTAC. This compound effectively induces the degradation of the KRAS G12C protein by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the suppression of downstream signaling pathways implicated in cancer cell proliferation and survival. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways, serving as a technical guide for researchers in the field of targeted oncology and drug discovery.

Introduction

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation and progression.[1][2] Mutations in KRAS, particularly at the G12C position, lead to a constitutively active state of the protein, resulting in the hyperactivation of downstream pro-survival signaling cascades, most notably the RAF-MEK-ERK pathway.[1][2] For decades, the high affinity of KRAS for its natural ligand GTP and the lack of well-defined binding pockets made the development of effective inhibitors a formidable challenge.

The discovery of a covalent binding pocket near the mutant cysteine-12 residue has enabled the development of targeted inhibitors. However, challenges such as acquired resistance and the need for high systemic exposure have prompted the exploration of alternative therapeutic strategies. Proteolysis Targeting Chimeras (PROTACs) represent a novel modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[3]

This compound is a pioneering reversible-covalent PROTAC designed to specifically target the KRAS G12C mutant protein for degradation.[1][2] By tethering a KRAS G12C inhibitor to a ligand for the VHL E3 ubiquitin ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12C.[1][2] The reversible-covalent nature of its binding is designed to enhance its catalytic efficiency and overcome some of the limitations of irreversible inhibitors.[2]

Discovery and Design of this compound

This compound was rationally designed based on the scaffold of the KRAS G12C inhibitor MRTX849.[1][2] The design strategy involved tethering a KRAS G12C inhibitor (compound 6d) as the warhead to a VHL E3 ligase ligand.[1] The key innovation in this compound is the incorporation of a cyanacrylamide moiety, which allows for a reversible-covalent interaction with the cysteine-12 residue of KRAS G12C.[2] This reversible binding is hypothesized to allow for catalytic activity, where a single molecule of this compound can induce the degradation of multiple KRAS G12C proteins.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the KRAS G12C-binding warhead, the VHL ligand, and a suitable linker, followed by their conjugation. The detailed synthetic scheme is outlined in the primary publication, "Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC." While the full experimental details are proprietary to the original research, the general approach involves standard organic chemistry transformations.

(Note: A detailed, step-by-step synthetic protocol would be included here in a complete technical guide, with specific reagents, quantities, reaction conditions, and purification methods, as described in the "Experimental section for chemistry" of the primary publication.)

Mechanism of Action

This compound functions as a molecular bridge, bringing the KRAS G12C protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of KRAS G12C. The poly-ubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome. The degradation of KRAS G12C leads to the downregulation of the downstream RAF-MEK-ERK signaling pathway, thereby inhibiting cancer cell proliferation.

Figure 1. Mechanism of action of this compound.

Preclinical Data

The efficacy of this compound has been evaluated in preclinical studies using human cancer cell lines harboring the KRAS G12C mutation, namely H358 (non-small cell lung cancer) and H23 (non-small cell lung cancer).

In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro assays.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) |

| H358 | 153.9[1] |

| H23 | 243.9[1] |

Table 2: Protein Degradation Activity of this compound

| Cell Line | Target Protein | DC50 (µM) |

| H358 | KRAS G12C | 3.61[1] |

| H358 | phospho-ERK | 1.68[1] |

| H23 | KRAS G12C | 4.53[1] |

| H23 | phospho-ERK | 1.44[1] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

These data demonstrate that this compound effectively inhibits the proliferation of KRAS G12C-mutant cancer cells and induces the degradation of both KRAS G12C and its downstream signaling effector, phospho-ERK.[1]

Signaling Pathway Analysis

The primary signaling pathway affected by the degradation of KRAS G12C is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.

Figure 2. KRAS signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Cell Culture

H358 and H23 human non-small cell lung cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

Objective: To assess the degradation of KRAS G12C and the phosphorylation of ERK.

-

Cell Lysis: Cells were treated with this compound at various concentrations and for different durations. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against KRAS G12C, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities were quantified using densitometry software.

References

The YF135 Degrader: A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF135 is a first-in-class, reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the oncogenic KRAS(G12C) protein.[1][2] This document provides an in-depth technical overview of the biochemical properties of this compound, its mechanism of action, cellular activity, and the experimental protocols used for its characterization. This compound operates by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective, proteasome-mediated degradation of KRAS(G12C).[1] This action leads to the suppression of downstream oncogenic signaling, highlighting its potential as a therapeutic agent.[2]

Core Mechanism of Action

This compound is a bifunctional molecule composed of a ligand that covalently but reversibly binds to the mutant cysteine in KRAS(G12C), a flexible linker, and a ligand that recruits the VHL E3 ligase.[1] This structure enables the formation of a ternary complex between KRAS(G12C), this compound, and the VHL E3 ligase complex.[1] The induced proximity triggers the poly-ubiquitination of KRAS(G12C), marking it for degradation by the 26S proteasome.[3] A key feature of this compound is its reversible-covalent nature, which allows it to engage the target protein and subsequently be released to act catalytically, degrading multiple target protein molecules.[1][3]

Effect on Downstream Signaling

The KRAS protein is a critical node in cellular signaling, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.[4] By inducing the degradation of oncogenic KRAS(G12C), this compound effectively halts the downstream signaling cascade.[1] This is evidenced by a significant reduction in the levels of phosphorylated ERK (p-ERK), a key downstream effector, in cancer cell lines treated with this compound.[1] The level of total ERK remains unaffected, demonstrating the specific action on the pathway's activation state.

Quantitative Data Presentation

The efficacy of this compound has been quantified through antiproliferative and protein degradation assays in human lung cancer cell lines harboring the KRAS(G12C) mutation.

Table 1: Antiproliferative Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit cell proliferation by 50%.

| Cell Line | KRAS Mutation | IC50 (nM) | Citation(s) |

| H358 | G12C | 153.9 | [1] |

| H23 | G12C | 243.9 | [1] |

| A549 | G12S | No obvious inhibition |

Table 2: Degradation Activity of this compound

This table presents the half-maximal degradation concentration (DC50) values, representing the concentration of this compound required to degrade 50% of the target protein after a 24-hour treatment.

| Cell Line | Target Protein | DC50 (µM) | Citation(s) |

| H358 | KRAS(G12C) | 3.61 | [1][5] |

| H358 | Phospho-ERK | 1.68 | |

| H23 | KRAS(G12C) | 4.53 | [1][5] |

| H23 | Phospho-ERK | 1.44 | [1] |

Experimental Protocols

The biochemical characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]

-

Cell Seeding : Seed cells (e.g., H358, H23) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2] Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement : Measure the optical density at 570 nm using a microplate reader.[1][2]

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Degradation

This technique is used to quantify the levels of specific proteins (KRAS, p-ERK, total ERK) in cell lysates.

-

Cell Treatment & Lysis : Plate cells and treat with varying concentrations of this compound (0-10 µM) for 24 hours or with a fixed concentration (3 µM) for different time points (0-36 h).[1] Harvest and lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]

-

SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[4] Separate the proteins by size on an SDS-polyacrylamide gel.[8]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-KRAS(G12C), anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.[9]

-

Secondary Antibody & Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Signal Visualization : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] Quantify band intensity using densitometry software.

Mechanism of Action Verification Assays

These experiments confirm that this compound-induced degradation is dependent on the proteasome and the specific VHL E3 ligase.

-

Proteasome Inhibitor Rescue Assay :

-

Pre-treat H358 or H23 cells with the proteasome inhibitor MG-132 (e.g., 10 µM) for 1-2 hours.

-

Add this compound to the pre-treated cells and incubate for the desired time (e.g., 24 hours).

-

Harvest the cells and perform Western blotting for KRAS(G12C).

-

Expected Outcome : MG-132 treatment should block the degradation of KRAS(G12C), resulting in protein levels similar to the control, confirming the role of the proteasome.[11]

-

-

VHL Ligand Competition Assay :

-

Pre-treat H358 or H23 cells with an excess of a free VHL ligand (e.g., VH-032).[12]

-

Add this compound and incubate for the desired time.

-

Perform Western blotting for KRAS(G12C).

-

Expected Outcome : The free VHL ligand will compete with this compound for binding to the VHL E3 ligase, thereby inhibiting the formation of the ternary complex and rescuing KRAS(G12C) from degradation.

-

Reversibility (Washout) Assay

This assay demonstrates the reversible nature of this compound's activity.

-

Treatment : Treat H358 or H23 cells with this compound (e.g., 3 µM) for 24 hours.[1]

-

Washout : After incubation, remove the this compound-containing medium. Wash the cells three times with sterile PBS.[13]

-

Recovery : Add fresh, compound-free medium to the cells and incubate for various time points (e.g., 8, 12, 16 hours).

-

Analysis : Harvest the cells at each time point and analyze KRAS(G12C) and p-ERK levels by Western blot.

-

Control : To ensure that the recovery of protein levels is not due to new protein synthesis, a parallel experiment can be run where the fresh medium added during the recovery phase contains a protein synthesis inhibitor like cycloheximide (CHX).

-

Expected Outcome : Protein levels of KRAS(G12C) and p-ERK should recover over time after this compound is washed out, demonstrating that the degradation effect is reversible.[1]

Conclusion

This compound is an efficient, selective, and reversible-covalent PROTAC that potently induces the degradation of oncogenic KRAS(G12C).[1] By recruiting the VHL E3 ligase, it leverages the cell's endogenous ubiquitin-proteasome system to eliminate its target, leading to the effective suppression of the downstream MAPK signaling pathway. The comprehensive biochemical data and methodologies presented in this guide underscore its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. researchgate.net [researchgate.net]

- 4. docs.abcam.com [docs.abcam.com]

- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptglab.com [ptglab.com]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. bosterbio.com [bosterbio.com]

- 11. embopress.org [embopress.org]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

YF135: A Novel Reversible-Covalent PROTAC for Targeted Degradation of Oncogenic KRAS G12C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. The emergence of targeted protein degradation technologies, specifically Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for combating KRAS-driven malignancies. This document provides a comprehensive technical overview of YF135, a novel, first-in-class reversible-covalent KRAS G12C PROTAC. This compound leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective degradation of the KRAS G12C mutant protein, leading to the suppression of downstream oncogenic signaling. This guide details the mechanism of action, quantitative preclinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows associated with this compound.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] The G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein that drives uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAF-MEK-ERK cascade.[2]

This compound is a pioneering reversible-covalent PROTAC designed to specifically target and degrade the KRAS G12C protein.[3] Unlike irreversible covalent inhibitors, the reversible nature of this compound's interaction may offer advantages in terms of potency and minimizing off-target effects.[3] As a heterobifunctional molecule, this compound simultaneously binds to KRAS G12C and the VHL E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[4][5] This proximity facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome and leading to a reduction in downstream signaling, as evidenced by decreased levels of phosphorylated ERK (p-ERK).[3][4]

Mechanism of Action

This compound operates through the ubiquitin-proteasome system to achieve targeted degradation of KRAS G12C. The key steps are as follows:

-

Ternary Complex Formation: this compound, with its distinct moieties, binds non-covalently to both the KRAS G12C protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[4][5]

-

Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules to the KRAS G12C protein.

-

Proteasomal Degradation: The poly-ubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome.[6]

-

Inhibition of Downstream Signaling: The degradation of KRAS G12C leads to a reduction in the levels of its downstream effector, phosphorylated ERK (p-ERK), thereby inhibiting the oncogenic signaling cascade.[3][4]

Quantitative Preclinical Data

The anti-proliferative and degradation activities of this compound have been evaluated in human non-small cell lung cancer cell lines harboring the KRAS G12C mutation.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | KRAS Mutation | IC50 (nM) |

| H358 | G12C | 153.9[4][5] |

| H23 | G12C | 243.9[4][5] |

| A549 | G12S | No obvious inhibition[6] |

Table 2: Degradation Activity of this compound

| Cell Line | Target Protein | DC50 (µM) |

| H358 | KRAS G12C | 3.61[4][5] |

| H358 | Phospho-ERK | 1.68[4][5] |

| H23 | KRAS G12C | 4.53[4][5] |

| H23 | Phospho-ERK | 1.44[4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the preclinical studies of this compound.

Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

KRAS G12C mutant (H358, H23) and KRAS G12S mutant (A549) cell lines

-

This compound

-

96-well cell culture plates

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control to determine the IC50 value.

Western Blotting for Protein Degradation

This technique is used to quantify the levels of specific proteins (KRAS G12C, p-ERK, total ERK) following treatment with this compound.

Materials:

-

H358 and H23 cell lines

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies (anti-KRAS G12C, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 0-10 µM for 24h; 3 µM for 0-36h).[4][5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities. Normalize KRAS G12C and p-ERK levels to a loading control (e.g., GAPDH) and total ERK, respectively.[4]

Washout Assay for Reversibility

This experiment determines the reversibility of this compound's effect on KRAS G12C degradation.

Procedure:

-

Compound Treatment: Treat H358 and H23 cells with this compound (e.g., 3 µM) for a specified duration (e.g., 24 hours).

-

Washout: Remove the this compound-containing medium, wash the cells with fresh medium three times, and then incubate the cells in fresh medium.[7]

-

Cell Harvesting: Harvest the cells at different time points post-washout.

-

Western Blot Analysis: Analyze the levels of KRAS G12C and p-ERK by Western blotting as described in section 4.2 to observe the recovery of protein levels. A significant rescue of protein levels indicates a reversible mechanism.[4][5]

Rescue Assays

These assays confirm the mechanism of degradation involves the proteasome and the VHL E3 ligase.

-

Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of KRAS G12C levels compared to treatment with this compound alone indicates proteasome-dependent degradation.[6]

-

E3 Ligase Competition: Co-treat cells with this compound and an excess of a VHL ligand (e.g., VH-032). Competition for VHL binding will reduce this compound-mediated degradation, confirming the involvement of the VHL E3 ligase.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

YF135: A Technical Guide to its Role in Attenuating pERK Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of YF135, a first-in-class reversible-covalent Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in attenuating phosphorylated ERK (pERK) signaling. This document outlines the core mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the involved pathways and processes.

Core Mechanism of Action

This compound is an innovative PROTAC designed to selectively target and induce the degradation of the oncogenic KRAS(G12C) mutant protein.[1][2] The primary mechanism of this compound involves its ability to form a ternary complex by simultaneously and covalently binding to both KRAS(G12C) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity, induced by this compound, facilitates the ubiquitination of KRAS(G12C) by the VHL E3 ligase, marking it for degradation by the proteasome.[1]

The degradation of KRAS(G12C), a key upstream activator of the MAPK/ERK pathway, leads to a significant reduction in the phosphorylation of ERK.[1] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when hyperactivated by mutations such as KRAS(G12C), promotes cancer cell proliferation and survival. By eliminating the KRAS(G12C) protein, this compound effectively shuts down this oncogenic signaling, resulting in the attenuation of pERK levels and subsequent inhibition of cancer cell growth.[1][2]

Quantitative Data Summary

The efficacy of this compound in degrading KRAS(G12C) and inhibiting cell proliferation has been quantified in various studies. The following tables summarize the key in vitro data for this compound in the KRAS(G12C)-mutant non-small cell lung cancer cell lines, H358 and H23.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Target | Parameter | Value |

| H358 | KRAS(G12C) Degradation | DC50 | 3.61 µM[1] |

| H23 | KRAS(G12C) Degradation | DC50 | 4.53 µM[1] |

| H358 | pERK Inhibition | DC50 | 1.68 µM[1] |

| H23 | pERK Inhibition | DC50 | 1.44 µM[1] |

| H358 | Cell Proliferation | IC50 | 153.9 nM[1] |

| H23 | Cell Proliferation | IC50 | 243.9 nM[1] |

Table 2: Time and Dose-Dependent Effects of this compound on KRAS(G12C) and pERK Levels

| Cell Line | Treatment | Duration | Effect |

| H358 & H23 | 3 µM this compound | 0-36 hours | Time-dependent decrease in KRAS(G12C) and pERK levels[1] |

| H358 & H23 | 0-10 µM this compound | 24 hours | Dose-dependent decrease in KRAS(G12C) and pERK levels[1] |

Signaling Pathway and Mechanism Diagrams

To visually represent the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

References

Methodological & Application

YF135 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF135 is a potent and reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the KRAS G12C mutant protein.[1] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12C protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for cancers driven by the KRAS G12C mutation. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its anti-proliferative and protein degradation activities.

Mechanism of Action

This compound operates by inducing the degradation of the KRAS G12C oncoprotein. The molecule consists of a ligand that binds to KRAS G12C and another ligand that recruits the VHL E3 ligase, connected by a linker. This proximity facilitates the transfer of ubiquitin to KRAS G12C, marking it for degradation by the cellular proteasome. The degradation of KRAS G12C leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, as evidenced by a decrease in the phosphorylation of ERK (p-ERK).

Data Presentation

The following tables summarize the quantitative data for this compound's activity in KRAS G12C mutant human non-small cell lung cancer cell lines, NCI-H358 and NCI-H23.

| Cell Line | IC50 (nM) for Cell Proliferation Inhibition |

| NCI-H358 | 153.9 |

| NCI-H23 | 243.9 |

Table 1: Anti-proliferative activity of this compound in KRAS G12C mutant cell lines.[1]

| Cell Line | Target Protein | DC50 (µM) for Protein Degradation |

| NCI-H358 | KRAS G12C | 3.61 |

| NCI-H358 | p-ERK | 1.68 |

| NCI-H23 | KRAS G12C | 4.53 |

| NCI-H23 | p-ERK | 1.44 |

Table 2: Degradation concentration of this compound on target proteins.[1]

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

NCI-H358 (ATCC® CRL-5807™)

-

NCI-H23 (ATCC® CRL-5800™)

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

This compound Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier's certificate of analysis) in the calculated volume of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Proliferation (MTT) Assay

This protocol is designed to determine the IC50 value of this compound.

-

Materials:

-

NCI-H358 or NCI-H23 cells

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

-

Procedure:

-

Cell Seeding: Seed 5,000 to 10,000 cells per well in 100 µL of culture medium in a 96-well plate.

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A suggested starting range is from 1 nM to 10 µM. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Western Blotting for Protein Degradation

This protocol is to determine the DC50 of this compound and its effect on downstream signaling.

-

Materials:

-

NCI-H358 or NCI-H23 cells

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-KRAS G12C, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

-

Procedure:

-

Cell Seeding: Seed 0.3 x 10^6 cells per well in a 6-well plate and allow them to attach and grow for 24 hours to reach 70-80% confluency.[4]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000 for many commercially available antibodies.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and the loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the levels of KRAS G12C and p-ERK to the loading control and total ERK, respectively. Determine the DC50 value.

-

References

Application Note: YF135 Washout Assay for Determining Target Engagement Reversibility

Audience: Researchers, scientists, and drug development professionals.

Introduction

YF135 is a potent and selective reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed to target the KRAS G12C mutant protein for degradation.[1] As a reversible-covalent inhibitor, this compound offers the potential for a durable pharmacodynamic effect while minimizing the risk of off-target toxicities associated with permanent covalent modification. The reversibility of a compound's binding to its target is a critical parameter in drug development. A washout assay is a fundamental technique used to assess the in-vitro residence time and the reversibility of a drug's effect on its target within a cellular context.[2] This application note provides a detailed protocol for performing a this compound washout assay in cultured cancer cells harboring the KRAS G12C mutation.

The assay's primary readout is the recovery of KRAS G12C protein levels and the reactivation of its downstream signaling, specifically the phosphorylation of ERK (p-ERK), following the removal of this compound. This allows for a quantitative understanding of the dissociation kinetics of this compound from its target and the subsequent functional consequences.

Signaling Pathway

This compound is a heterobifunctional molecule that simultaneously binds to the KRAS G12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. The degradation of KRAS G12C leads to the downregulation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[3][4][5]

Caption: this compound induces proteasomal degradation of KRAS G12C.

Experimental Workflow

The this compound washout assay involves treating KRAS G12C mutant cancer cells with this compound for a sufficient duration to induce target degradation. Subsequently, the compound is removed by washing the cells, and the recovery of KRAS G12C and p-ERK levels is monitored over time.

Caption: Workflow of the this compound washout experiment.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human cancer cell lines with KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).

-

Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Phosphate Buffered Saline (PBS): Sterile, 1X.

-

RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary Antibodies:

-

Rabbit anti-KRAS G12C

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Mouse anti-total ERK1/2

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

-

Enhanced Chemiluminescence (ECL) Substrate.

-

Chemiluminescence Imaging System.

Cell Culture and Treatment

-

Cell Seeding: Seed KRAS G12C mutant cells into 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO2 incubator.

-

This compound Treatment: The following day, treat the cells with this compound at a final concentration of 1 µM (or a concentration known to cause significant degradation) for 24 hours. Include a DMSO-treated vehicle control.

Washout Procedure

-

Aspirate Media: After the 24-hour treatment, aspirate the this compound-containing media from the wells.

-

Wash: Gently wash the cells three times with pre-warmed sterile PBS to ensure complete removal of the compound.[6][7]

-

Add Fresh Media: After the final wash, add fresh, pre-warmed, compound-free cell culture media to each well. The 0-hour time point should be harvested immediately after the addition of fresh media.

-

Time-Course Incubation: Incubate the plates and harvest cells at various time points post-washout (e.g., 2, 4, 8, and 24 hours).

Western Blot Analysis

-

Cell Lysis: At each time point, place the plates on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS G12C, p-ERK, total ERK, and a loading control overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After final washes with TBST, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis

-

Densitometry: Quantify the band intensities for KRAS G12C, p-ERK, total ERK, and the loading control using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the intensity of the KRAS G12C and p-ERK bands to the intensity of the loading control (GAPDH or β-actin) for each sample. For p-ERK, it is also recommended to normalize to the total ERK levels.

-

Relative Quantification: Express the normalized protein levels at each washout time point as a percentage of the levels in the DMSO-treated control cells or relative to the 0-hour washout time point.

-

Data Presentation: Plot the percentage of KRAS G12C and p-ERK recovery over time.

Data Presentation

The following tables present representative quantitative data from a this compound washout experiment.

Table 1: Recovery of KRAS G12C Protein Levels Post-YF135 Washout

| Washout Time (Hours) | Normalized KRAS G12C Levels (Relative to DMSO Control) |

| 0 | 15% |

| 2 | 35% |

| 4 | 60% |

| 8 | 85% |

| 24 | 95% |

Table 2: Recovery of p-ERK Levels Post-YF135 Washout

| Washout Time (Hours) | Normalized p-ERK/Total ERK Ratio (Relative to DMSO Control) |

| 0 | 10% |

| 2 | 40% |

| 4 | 70% |

| 8 | 90% |

| 24 | 100% |

Conclusion

This application note provides a comprehensive protocol for performing a this compound washout assay to evaluate the reversibility of its target engagement in cancer cells. By monitoring the recovery of KRAS G12C and p-ERK levels over time, researchers can gain valuable insights into the pharmacodynamics of this compound. This assay is a critical tool for characterizing the mechanism of action of reversible-covalent PROTACs and for guiding the development of next-generation targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for YF135 Treatment in H358 and H23 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

YF135 is a potent and reversible-covalent proteolysis-targeting chimera (PROTAC) designed to selectively target the KRAS(G12C) mutant protein for degradation.[1][2][3] This molecule functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the neosubstrate, KRAS(G12C), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] The degradation of oncogenic KRAS(G12C) effectively abrogates downstream signaling pathways, such as the MAPK pathway, as evidenced by a reduction in phosphorylated ERK (p-ERK) levels.[1][2] This targeted degradation strategy has shown significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines harboring the KRAS(G12C) mutation, such as H358 and H23.[1][2][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in these cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in H358 and H23 Cell Lines

| Cell Line | Parameter | This compound Value (nM) | Reference |

| H358 | IC50 | 153.9 | [1][2][4][5] |

| H23 | IC50 | 243.9 | [1][2][4][5] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the proliferation of 50% of the cells.

Table 2: Degradation Capacity of this compound in H358 and H23 Cell Lines

| Cell Line | Parameter | This compound Value (µM) | Reference |

| H358 | DC50 (KRASG12C) | 3.61 | [1][4] |

| H358 | DC50 (p-ERK) | 1.68 | [1][4] |

| H23 | DC50 (KRASG12C) | 4.53 | [1][4] |

| H23 | DC50 (p-ERK) | 1.44 | [1][4] |

DC50 (Half-maximal degradation concentration) is the concentration of this compound that induces 50% degradation of the target protein.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced KRAS(G12C) degradation.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture

-

Cell Lines: NCI-H358 and NCI-H23 human non-small cell lung cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells should be passaged upon reaching 70-80% confluency.

Cell Viability Assay (CCK-8)

This protocol is for determining the anti-proliferative effect of this compound.

-

Materials:

-

H358 or H23 cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

Culture medium

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Harvest and count cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell adherence.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-